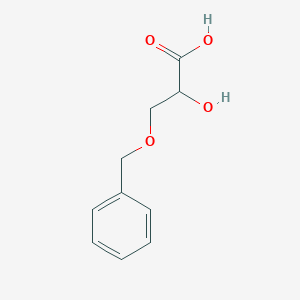

3-(Benzyloxy)-2-hydroxypropanoic acid

Descripción general

Descripción

3-(Benzyloxy)-2-hydroxypropanoic acid (BHPA) is a carboxylic acid that is of interest to the scientific community due to its various properties and applications. BHPA is also known as 3-Benzyloxy-2-hydroxypropionic acid, 3-Benzyloxypropionic acid, and 3-Benzyloxy-2-hydroxypropanoic acid. It is a white crystalline solid with a molecular formula of C9H12O3 and a molecular weight of 180.19 g/mol. BHPA is an organic compound that is derived from benzyl alcohol and is used in a variety of scientific applications, including synthesis and research.

Aplicaciones Científicas De Investigación

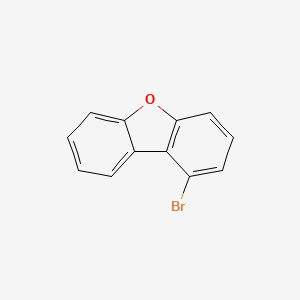

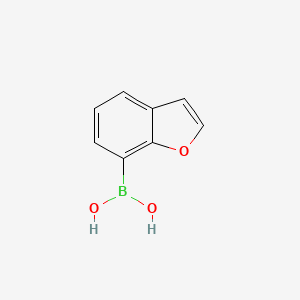

- Role of 3-Benzyloxyphenylboronic Acid : This compound serves as a boronic acid reagent in Suzuki–Miyaura coupling reactions. It facilitates the formation of new carbon–carbon bonds, enabling the synthesis of diverse organic molecules .

- Additional Benefit : PLA also reduces the yellowness of meat, making it a valuable additive in animal nutrition .

- Characterization Techniques : Liquid samples are deposited on NaCl plates, while solids are mixed with KBr and pressed into small tablets for infrared spectroscopy analysis .

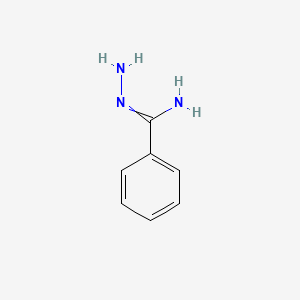

- Multivalent Sensor Molecules : Researchers have developed multivalent boronic acid sensor molecules to improve selectivity toward specific analytes. These sensors find applications in biosensing, environmental monitoring, and medical diagnostics .

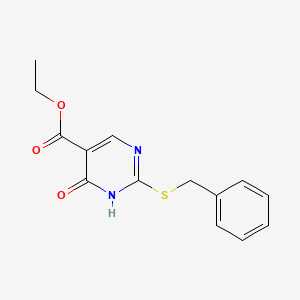

Suzuki–Miyaura Coupling Reagent

Antipathogen Agent in Animal Feeds

Analytical Characterization

Boronic Acid Interactions and Sensing Applications

Mecanismo De Acción

Target of Action

Benzylic compounds are known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The mode of action of 3-(Benzyloxy)-2-hydroxypropanoic acid involves its interaction with its targets, leading to changes in their function. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .

Biochemical Pathways

It’s known that benzylic compounds can influence various biochemical pathways, including those involved in oxidative stress and inflammation .

Pharmacokinetics

The bioavailability of such compounds can be influenced by factors such as their solubility, stability, and the presence of functional groups that can interact with biological membranes .

Result of Action

Benzylic compounds can have various effects at the molecular and cellular level, including modulation of enzyme activity, alteration of cell signaling pathways, and influence on gene expression .

Action Environment

The action, efficacy, and stability of 3-(Benzyloxy)-2-hydroxypropanoic acid can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds that can interact with 3-(Benzyloxy)-2-hydroxypropanoic acid .

Propiedades

IUPAC Name |

2-hydroxy-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSUHDDCSREYHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452122 | |

| Record name | 3-(BENZYLOXY)-2-HYDROXYPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-2-hydroxypropanoic acid | |

CAS RN |

127744-27-8 | |

| Record name | 3-(BENZYLOXY)-2-HYDROXYPROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3021809.png)